2,3,4-Trimethylbenzo[h]quinoline
Description
2,3,4-Trimethylbenzo[h]quinoline is a tricyclic azaheterocycle characterized by a unique substitution pattern with methyl groups at positions 2, 3, and 4 of the benzo[h]quinoline scaffold (Figure 1). Its molecular formula is C₁₆H₁₅N, with a molecular weight of 221.3 g/mol . This compound is synthesized via a one-step reaction involving precursors such as pentachloro-2-nitro-1,3-butadiene and naphthalen-1-amine, yielding gram-scale quantities with modifiable substituents . The steric bulk and electron density of its aromatic system facilitate selective ring closure, enabling subsequent derivatization into bioactive analogs .
Properties
Molecular Formula |
C16H15N |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2,3,4-trimethylbenzo[h]quinoline |
InChI |
InChI=1S/C16H15N/c1-10-11(2)14-9-8-13-6-4-5-7-15(13)16(14)17-12(10)3/h4-9H,1-3H3 |
InChI Key |
HFSGFWFRCPJMHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C3=CC=CC=C3C=C2)N=C1C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethylbenzo[h]quinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene, followed by a single-step reaction with naphthalen-1-amine or anthracen-1-amine . This method leverages the high electron density and steric bulk of the reactants to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled reaction environments ensures high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethylbenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of tetrahydroquinolines.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring, facilitated by reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation, often in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Nitrobenzo[h]quinolines, halogenated benzo[h]quinolines.
Scientific Research Applications
2,3,4-Trimethylbenzo[h]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities, showing promise in preliminary studies.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethylbenzo[h]quinoline in biological systems involves its interaction with cellular targets such as DNA and enzymes. Its planar structure allows it to intercalate between DNA bases, potentially disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties.
Comparison with Similar Compounds
Key Observations :
- Substitution Position Matters: The 2,3,4-trimethyl substitution in benzo[h]quinoline provides steric hindrance that directs regioselective cyclization, unlike decarine and sanguinarine, which rely on methoxy groups for bioactivity .
- Synthetic Flexibility: 2,3,4-Trimethylbenzo[h]quinoline can be functionalized post-synthesis (e.g., sulfide oxidation to sulfones or lactams) , whereas natural analogs like decarine require complex extraction or multi-step synthesis .
- Methyl vs.
Key Findings :
- Potency: this compound exhibits single-digit micromolar activity against bacterial and mammalian cell lines, comparable to decarine but less potent than sanguinarine .
- Mechanistic Diversity: Unlike sanguinarine (DNA-targeted), this compound likely disrupts membrane integrity due to its lipophilic methyl groups . Tetrazole analogs target viral ion channels, highlighting structural versatility .
- Cytotoxicity : Methyl substitution reduces cytotoxicity compared to sanguinarine, which shows higher toxicity at therapeutic doses .
Structure-Activity Relationship (SAR) Insights
- Methyl Group Impact: The 2,3,4-trimethyl configuration optimizes steric and electronic effects for antimicrobial activity. Introducing a sixth methyl (as in 7-methyl-thiopyranoquinoline) reduces activity due to increased strain energy .
- Sulfur Functionalization: Sulfide-to-sulfone oxidation in this compound derivatives enhances antiproliferative activity by 2–3 fold, suggesting redox-mediated mechanisms .
- Ring Fusion: Pyrido[2,3-g]quinolones (fused systems) exhibit distinct bioactivity profiles compared to tricyclic benzo[h]quinolines, emphasizing the role of extended conjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
